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molecular formula C13H10BrFN2O2 B8474174 Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-fluorobenzoate

Methyl 4-(2-amino-5-bromopyridin-3-yl)-2-fluorobenzoate

Cat. No. B8474174
M. Wt: 325.13 g/mol
InChI Key: KIASYCILWVWYRT-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

To a solution of methyl 4-(2-aminopyridin-3-yl)-2-fluorobenzoate (5.64 g, 22.90 mmol) in acetonitrile (229 mL) was added NBS (4.16 g, 23.36 mmol) in two portions at 0° C. The reaction mixture was stirred at 0° C. for 20 min. After quenched with sat Na2S2O3 and NaHCO3, and stir for 30 min. The reaction mixture was extracted with EtOAc 3 times, the organic washed by sat NaHCO3, water and brine. Dried and concentrated. The crude material was triturated with ether to provide 7.05 g of methyl 4-(2-amino-5-bromopyridin-3-yl)-2-fluorobenzoate in 95% yield. LCMS (m/z): 327.1 (MH+), 0.66 min.
Quantity
5.64 g
Type
reactant
Reaction Step One
Name
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
229 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[C:10]([F:18])[CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.C1C(=O)N([Br:26])C(=O)C1>C(#N)C>[NH2:1][C:2]1[C:7]([C:8]2[CH:17]=[CH:16][C:11]([C:12]([O:14][CH3:15])=[O:13])=[C:10]([F:18])[CH:9]=2)=[CH:6][C:5]([Br:26])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5.64 g
Type
reactant
Smiles
NC1=NC=CC=C1C1=CC(=C(C(=O)OC)C=C1)F
Name
Quantity
4.16 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
229 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenched with sat Na2S2O3 and NaHCO3
STIRRING
Type
STIRRING
Details
stir for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc 3 times
WASH
Type
WASH
Details
the organic washed
CUSTOM
Type
CUSTOM
Details
Dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=NC=C(C=C1C1=CC(=C(C(=O)OC)C=C1)F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.05 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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